6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
Description
Properties
Molecular Formula |
C19H18N4O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
6-benzyl-2-pyridin-4-yl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H18N4O/c24-19-16-13-23(12-14-4-2-1-3-5-14)11-8-17(16)21-18(22-19)15-6-9-20-10-7-15/h1-7,9-10H,8,11-13H2,(H,21,22,24) |
InChI Key |
XGTSOQJTXUBYRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)C3=CC=NC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Overview
6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure features a fused pyrimidine and tetrahydropyridine ring system, which is critical for its biological interactions.
Anticancer Activity
Research indicates that 6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol exhibits significant anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structural motifs have shown to inhibit tumor growth by disrupting cellular signaling pathways associated with cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains. The structure-activity relationship (SAR) analysis indicates that modifications in the benzyl and pyridine moieties can enhance antimicrobial efficacy, making it a candidate for further development as an antibacterial agent .
Neuropharmacological Applications
Recent findings suggest potential applications in neuropharmacology. Compounds related to 6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol have been studied for their anticonvulsant and analgesic properties. The presence of the tetrahydropyridine ring is thought to contribute to these effects by modulating neurotransmitter systems involved in pain and seizure pathways .
Case Study 1: Anticancer Mechanism
A study published in Molecules explored the anticancer activity of derivatives of pyrido[4,3-d]pyrimidines. The results indicated that these compounds could induce apoptosis in human cancer cell lines through the activation of caspase pathways. The specific role of 6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol in this mechanism warrants further investigation to establish its therapeutic potential in oncology .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, derivatives similar to 6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications significantly enhanced activity compared to standard antibiotics like cefotaxime. This suggests a promising avenue for developing new antimicrobial agents based on this compound's scaffold .
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogues:
Key Observations:
- Chlorine vs. Hydroxyl Groups : The 4-chloro derivative (294.18 g/mol) is less polar than the target compound, making it more suitable as a synthetic intermediate .
- Thieno vs. Pyrido Cores: CRCM5484’s thieno[2,3-d]pyrimidine core enhances binding affinity for bromodomains (BET proteins) compared to pyrido-based analogues .
Biological Activity
6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical formula:
- Molecular Formula : C₁₄H₁₅N₃O
- Molecular Weight : 241.29 g/mol
Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit various biological activities, primarily through interactions with key biological targets such as enzymes and receptors. The specific mechanism of action for 6-benzyl derivatives often involves:
- Inhibition of Enzymatic Activity : Many pyrido[4,3-d]pyrimidines have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis and is a target for anticancer drugs .
- Modulation of Kinase Activity : Some derivatives demonstrate the ability to inhibit kinases involved in cell signaling pathways, potentially affecting cancer cell proliferation and survival .
Biological Activities
The biological activities of 6-benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol include:
-
Anticancer Activity :
- Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell growth.
- For instance, pyrido[4,3-d]pyrimidines have been linked to significant cytotoxic effects against various cancer cell lines.
-
Antimicrobial Properties :
- Preliminary tests suggest potential antimicrobial activity against both gram-positive and gram-negative bacteria. The structural similarity to known antimicrobial agents supports this hypothesis.
-
Anti-inflammatory Effects :
- Some derivatives have demonstrated the ability to reduce inflammatory markers in vitro and in vivo, indicating potential use in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in a pharmacological journal evaluated the anticancer properties of a series of pyrido[4,3-d]pyrimidine derivatives. The results indicated that compounds with a benzyl substituent exhibited enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts. The mechanism was attributed to the inhibition of DHFR and subsequent disruption of folate metabolism .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial effects, 6-benzyl derivatives were tested against Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibition zones compared to control groups, suggesting that these compounds could serve as lead structures for developing new antibiotics .
Research Findings Summary
A review of literature from various sources highlights the promising biological activities associated with 6-benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol:
Q & A
What are the recommended storage conditions for 6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol to ensure stability?
Basic
To maintain stability, store the compound at room temperature (RT) in a tightly sealed, light-protected container. Avoid exposure to moisture, as hydrolysis or degradation may occur. Analytical-grade desiccants (e.g., silica gel) should be used in storage environments. Solubility data (e.g., in DMSO or ethanol) should guide solvent selection for stock solutions, which should be aliquoted and stored at -20°C for long-term use .
What synthetic methodologies are commonly employed for the preparation of pyrido[4,3-d]pyrimidine derivatives?
Basic
Pyrido[4,3-d]pyrimidine derivatives are typically synthesized via multi-step routes involving:
- Condensation reactions : Cyclization of substituted pyrimidine precursors with benzyl or pyridyl groups under acidic or basic conditions.
- Functionalization : Introduction of substituents (e.g., benzyl, pyridyl) via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura).
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate high-purity products. For example, intermediates like benzyl-protected pyridopyrimidines require careful deprotection steps .
How can researchers resolve discrepancies in spectral data (e.g., NMR, MS) during structural elucidation?
Advanced
Discrepancies in spectral data may arise from tautomerism, impurities, or dynamic effects. Methodological approaches include:
- Comparative analysis : Cross-validate NMR (¹H, ¹³C) and MS data with computational predictions (e.g., DFT calculations for chemical shifts).
- Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Isotopic labeling : Track unexpected peaks via deuterated solvents or labeled precursors.
For example, conflicting OH proton signals in pyrimidin-4-ol derivatives can be clarified by pH-dependent NMR studies .
What strategies are effective in optimizing the synthetic yield of this compound under varying reaction conditions?
Advanced
Yield optimization requires systematic parameter screening:
- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts for asymmetric induction.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
- Temperature control : Microwave-assisted synthesis reduces reaction times and side products.
Post-reaction workup (e.g., pH adjustment for crystallization) and in-line monitoring (HPLC or TLC) improve reproducibility .
How does the substitution pattern on the pyrimidine ring influence the biological activity of related compounds?
Advanced
Substituents dictate electronic and steric properties, impacting target binding. Key findings include:
- Benzyl groups : Enhance lipophilicity, improving membrane permeability but potentially reducing solubility.
- Pyridyl moieties : Participate in hydrogen bonding or π-π stacking with enzyme active sites.
- Hydroxyl groups : Introduce pH-dependent reactivity, critical for kinase inhibition. Comparative studies of analogs (e.g., chloro vs. methylthio derivatives) reveal activity trends .
What analytical techniques are critical for confirming the purity and structure of this compound?
Basic
Essential techniques include:
- Chromatography : HPLC (C18 columns, UV detection) for purity assessment (>98% by area normalization).
- Spectroscopy : High-resolution MS (ESI-TOF) for molecular formula confirmation; FTIR for functional group identification.
- Elemental analysis : Validate C, H, N content against theoretical values.
Certificates of Analysis (COA) should detail batch-specific data, including residual solvent levels .
What approaches are recommended for analyzing contradictory results in biological activity assays involving this compound?
Advanced
Contradictory activity data may stem from assay conditions or off-target effects. Mitigation strategies:
- Dose-response curves : Validate EC₅₀/IC₅₀ values across multiple replicates.
- Counter-screening : Test against related targets (e.g., kinase panels) to rule out promiscuity.
- Computational modeling : Dock the compound into crystal structures to predict binding modes.
For example, inconsistent enzyme inhibition data can be resolved using isothermal titration calorimetry (ITC) to measure binding thermodynamics .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced
Scale-up challenges include:
- Reagent compatibility : Transition from batch to flow chemistry for exothermic reactions.
- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partitioning.
- Regulatory compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities.
Process Analytical Technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring .
How can researchers assess the compound’s interactions with biological targets using in silico methods?
Advanced
Computational approaches include:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses.
- MD simulations : Analyze stability of ligand-target complexes over nanosecond timescales.
- QSAR modeling : Corrogate substituent effects with activity data to guide lead optimization.
Validated models should incorporate experimental data (e.g., IC₅₀ values) for training .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
